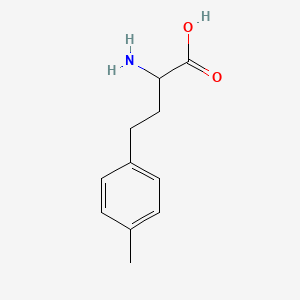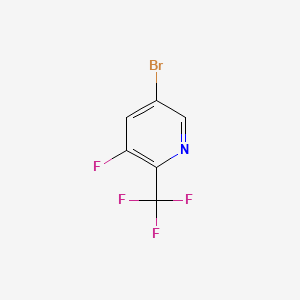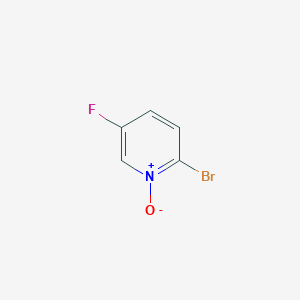![molecular formula C12H13N3O3 B1441922 ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1275345-54-4](/img/structure/B1441922.png)
ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
Vue d'ensemble
Description
“Ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Molecular Structure Analysis
The molecular structure of “ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” is characterized by the presence of a triazole ring, a phenyl group, and an ester group. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The phenyl group is a six-membered aromatic ring containing six carbon atoms, and the ester group is a carbonyl group (C=O) adjacent to an ether group (R-O-R’).Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
This compound is a valuable precursor in the synthesis of indole derivatives, which are prevalent in a variety of natural products and pharmaceuticals. The indole moiety is a core structure in many biologically active compounds used for treating cancer, microbial infections, and various disorders .
Antiviral Applications
Derivatives of this compound have shown potential in antiviral therapy. For instance, indole-based structures similar to ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate have demonstrated inhibitory activity against viruses like influenza A and hepatitis C, suggesting its use in developing antiviral drugs .
Anti-inflammatory and Anticancer Research
The indole scaffold, related to the core structure of this compound, is significant in the development of anti-inflammatory and anticancer agents. Research indicates that modifications of the indole ring system can lead to compounds with potent biological activities against chronic diseases .
Agricultural Chemistry
In the agricultural sector, indole derivatives, which can be synthesized from this compound, play a role as plant growth regulators. Indole-3-acetic acid, for example, is a plant hormone that regulates growth and can be synthesized from related indole structures .
Organic Synthesis Methodology
This compound can be used in organic synthesis to create complex molecules through reactions like electrophilic aromatic substitution. It serves as a building block for constructing larger, more complex organic structures with potential applications in various fields of chemistry .
Environmental Studies
While direct applications in environmental studies are not explicitly mentioned, the chemical properties and reactivity of such compounds can be studied to understand their environmental fate, potential biodegradability, and interactions with other environmental chemicals .
Orientations Futures
Triazole compounds, due to their versatile biological activities, are of significant interest in the development of new therapeutic agents . Future research could focus on exploring the biological activities of “ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” and related compounds, as well as optimizing their synthesis for potential industrial applications.
Mécanisme D'action
Target of Action
Many compounds similar to “ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” are known to interact with various biological targets. For instance, indole derivatives, which share some structural similarities with the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets often results in changes to the target’s function, which can lead to various biological effects. The exact nature of these interactions and their outcomes can vary widely depending on the specific compound and target involved .
Biochemical Pathways
Compounds like “ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate” can affect a variety of biochemical pathways. For example, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits a key enzyme in a biochemical pathway, this could result in decreased production of certain molecules, potentially leading to various physiological effects .
Propriétés
IUPAC Name |
ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-12(17)11-13-10(14-15-11)9(16)8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEPAABHYGJRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




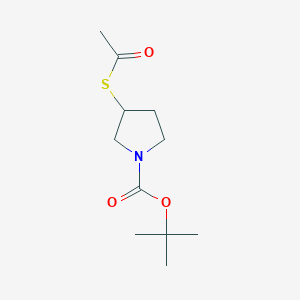
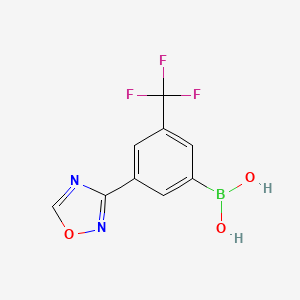
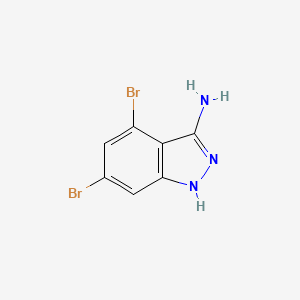
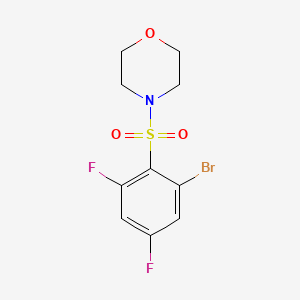
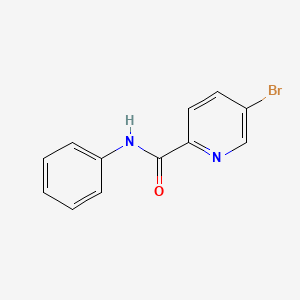
![Pyrazolo[1,5-A]pyridin-2-ylmethanamine](/img/structure/B1441850.png)
![tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate](/img/structure/B1441853.png)
